Methyl 2-amino-3-prop-2-enylsulfanylpropanoate
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Overview
Description
Methyl 2-amino-3-prop-2-enylsulfanylpropanoate is an organic compound that features a unique combination of functional groups, including an amino group, a sulfanyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-prop-2-enylsulfanylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a thiol with an allyl halide, followed by the introduction of an amino group and esterification. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation step. The esterification can be achieved using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-prop-2-enylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-prop-2-enylsulfanylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-prop-2-enylsulfanylpropanoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group can undergo hydrolysis, releasing the active form of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-mercaptopropanoate: Similar structure but lacks the prop-2-enyl group.
Methyl 2-amino-3-propylsulfanylpropanoate: Similar structure but with a propyl group instead of a prop-2-enyl group.
Uniqueness
Methyl 2-amino-3-prop-2-enylsulfanylpropanoate is unique due to the presence of the prop-2-enyl group, which can confer additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-amino-3-prop-2-enylsulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-3-4-11-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFQUVNZKOEHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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